molecular formula C12H20O3 B8376297 Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate

Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate

Cat. No.: B8376297
M. Wt: 212.28 g/mol
InChI Key: AETJTRDQMRBWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-iso-butyl-2-oxocyclopentane carboxylate is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 1-(2-methylpropyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-15-11(14)12(8-9(2)3)7-5-6-10(12)13/h9H,4-8H2,1-3H3

InChI Key

AETJTRDQMRBWAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under vigorously agitation, 13.9 g of ethyl 2-oxocyclopentane carboxylate was added to 33.4 g of fine powdery anhydrous potassium carbonate and 1.14 g of benzyl triethyl ammonium chloride. After stirring for several minutes, to the mixture was added 60 ml of N,N-dimethyl formamide and 21.9 g of iso-butyl bromide. Upon the completion of the addition, the reaction was heated to 55° C. and allowed to continue for 6 hours with stirring. The solvent was removed under reduced pressure, and solid residue was washed with diethyl ether. The washing liquor was collected and washed with water, and removing the solvent gave a crude product. The crude product was distilled under reduced pressure, and 15.3 g of colorless liquid as a distillate cut of 139-142° C./15 mmHg was colleted. Yield: 90.0%.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
90%

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